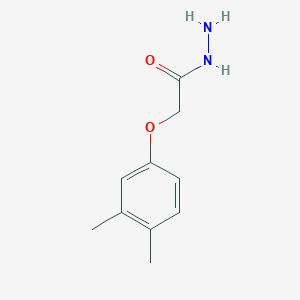

2-(3,4-Dimethylphenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

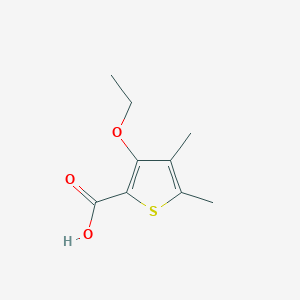

2-(3,4-Dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H14N2O2 . It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .

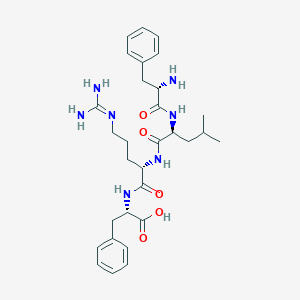

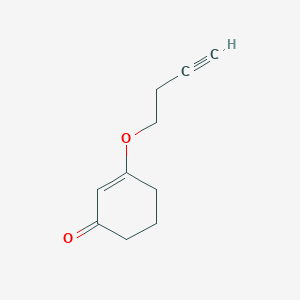

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenoxy)acetohydrazide consists of a hydrazide group attached to an acetic acid, which is further connected to a 3,4-dimethylphenoxy group .Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenoxy)acetohydrazide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-(3,4-Dimethylphenoxy)acetohydrazide is explored for its potential as a building block in drug design and synthesis. Its hydrazide group is a key functional moiety in many pharmacologically active compounds, particularly in the development of new anticonvulsants, antidepressants, and antimicrobial agents .

Agriculture

This compound may serve as a precursor in the synthesis of agrochemicals. Its structural flexibility allows for the creation of novel pesticides and herbicides, aiming to improve crop protection strategies against pests and diseases while minimizing environmental impact .

Material Science

2-(3,4-Dimethylphenoxy)acetohydrazide: can be utilized in material science research, especially in the development of organic semiconductors. Its stable aromatic structure and potential for easy modification make it suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Industrial Applications

The industrial applications of this compound include its use as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical reactions makes it valuable for creating complex industrial compounds .

Environmental Science

In environmental science, researchers might investigate the degradation products of 2-(3,4-Dimethylphenoxy)acetohydrazide to assess its environmental fate and impact. Understanding its breakdown can help in evaluating its persistence and potential toxicity in ecosystems .

Biochemistry

In biochemistry, this compound’s reactivity with various biochemicals could be studied to understand its interaction with biological systems. It could be used to probe enzyme mechanisms or to study the modification of biomolecules, providing insights into cellular processes .

Pharmacology

Pharmacological studies may involve 2-(3,4-Dimethylphenoxy)acetohydrazide to discover its mechanism of action, therapeutic potential, and safety profile. It could be part of high-throughput screening to identify new drug candidates .

Chemistry Research

In general chemistry research, this compound is of interest due to its potential to participate in a wide range of chemical reactions, such as condensation, cyclization, and nucleophilic substitution, which are fundamental in synthetic organic chemistry .

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMUXKJTIYZAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351525 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenoxy)acetohydrazide | |

CAS RN |

125298-97-7 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)